![molecular formula C8H7ClN4 B1604439 4-Chloro-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine CAS No. 957035-38-0](/img/structure/B1604439.png)
4-Chloro-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine
Overview
Description
“4-Chloro-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine” is a heterocyclic compound with the empirical formula C8H7ClN4 . It has a molecular weight of 194.62 . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich for early discovery researchers .
Molecular Structure Analysis
The SMILES string for “this compound” is Cc1nc(Cl)cc(n1)-n2cccn2
. The InChI string is 1S/C8H7ClN4/c1-6-11-7(9)5-8(12-6)13-4-2-3-10-13/h2-5H,1H3
.
Scientific Research Applications
Synthesis of Pharmacological Intermediates
One key application of 4-Chloro-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine lies in its use as a versatile intermediate for synthesizing disubstituted pyrazolo[3,4-d]pyrimidines, which are explored for their pharmacological properties. Ogurtsov and Rakitin (2021) describe the preparation of novel pyrazolo[3,4-d]pyrimidine derivatives through a rational and efficient synthetic route. These compounds are investigated for their potential as substances with useful pharmacological attributes, underscoring the compound's significance in drug discovery efforts (Ogurtsov & Rakitin, 2021).
Antiviral and Antitumor Activities
The compound also serves as a precursor in the synthesis of pyrazole- and pyrimidine-based derivatives with notable antiviral and antitumor properties. Ajani et al. (2019) report on the cost-effective synthesis of pyrazole-based pyrimidine scaffolds, highlighting their potential application in Acquired Immune Deficiency Syndrome (AIDS) chemotherapy. This research signifies the compound's role in developing new therapeutic agents against challenging diseases (Ajani et al., 2019).
Catalytic and Material Science Applications
Beyond its pharmacological applications, this compound contributes to the field of material science and catalysis. Manzano et al. (2008) detail the synthesis of ligands from this compound for constructing metallic grids capable of anion encapsulation, which are of interest for their chemical sensing and selective ion separation capabilities. This research illustrates the compound's versatility in forming structures with novel physical and chemical properties (Manzano et al., 2008).
Biological Activity and Drug Design
Furthermore, the compound's derivatives are explored for their interaction with biological targets, such as adenosine receptors, which are critical in designing drugs with specific therapeutic effects. Harden, Quinn, and Scammells (1991) synthesized pyrazolo[3,4-d]pyrimidine analogues of 1-methylisoguanosine, demonstrating their affinity for A1 adenosine receptors. This work contributes to our understanding of the structural requirements for receptor binding and activity, facilitating the design of more effective drugs (Harden, Quinn, & Scammells, 1991).
properties
IUPAC Name |
4-chloro-2-methyl-6-pyrazol-1-ylpyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4/c1-6-11-7(9)5-8(12-6)13-4-2-3-10-13/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVEVLWOIJHYNBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)N2C=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10649989 | |
Record name | 4-Chloro-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10649989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
957035-38-0 | |
Record name | 4-Chloro-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10649989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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